![molecular formula C30H32N2O3S2 B2576178 ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681279-90-3](/img/structure/B2576178.png)
ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings. It includes an ethyl group, an indole ring, a thiophene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The indole and thiophene rings could be formed using well-known synthetic methods such as the Fischer indole synthesis and the Gewald reaction . The amide group could be introduced using standard amide coupling techniques .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and thiophene rings are aromatic, which means they are planar and have a delocalized π electron system. The amide group could participate in hydrogen bonding, and the sulfur atoms in the thiophene ring and thio group could engage in various types of sulfur chemistry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The thiophene ring could undergo reactions typical of aromatic sulfur compounds, such as oxidation or halogenation. The amide group could participate in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could increase its polarity and potentially its solubility in water. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A cornerstone in the scientific exploration of ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is its synthesis and subsequent characterization. Research demonstrates the ability to synthesize and characterize derivatives through methods such as NMR, IR, and mass spectral data, establishing foundational knowledge for further chemical investigation and application development. For instance, Spoorthy et al. (2021) detailed the synthesis and antimicrobial evaluation of related compounds, showcasing the methodological advances in characterizing such molecules (Spoorthy et al., 2021).
Anticancer Activity
Another pivotal area of research is the investigation into the anticancer properties of these compounds. Abdel-Motaal et al. (2020) conducted studies on novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, highlighting the potential anticancer activity against specific human cancer cell lines (Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant capabilities of this compound derivatives are also of significant interest. Studies reveal that certain derivatives exhibit excellent antimicrobial activities, as well as notable antioxidant properties, providing a basis for further pharmaceutical exploration and development. Raghavendra et al. (2016) synthesized derivatives that showed remarkable antibacterial and antifungal properties, alongside profound antioxidant potential, underscoring the therapeutic promise of these compounds (Raghavendra et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of action
The mode of action would depend on the specific targets of the compound. As mentioned, thiophene derivatives can interact with a variety of biological targets, leading to diverse effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities associated with thiophene derivatives, it’s likely that multiple pathways could be involved .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of effects, ranging from antimicrobial to anticancer activities .
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-4-35-30(34)28-23-10-6-8-12-25(23)37-29(28)31-27(33)18-36-26-17-32(24-11-7-5-9-22(24)26)16-21-15-19(2)13-14-20(21)3/h5,7,9,11,13-15,17H,4,6,8,10,12,16,18H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSCGTXBMUGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)
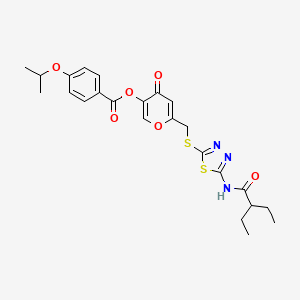

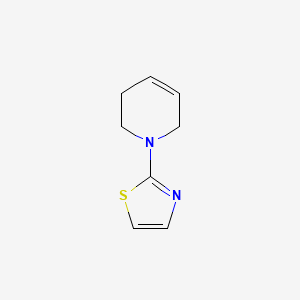
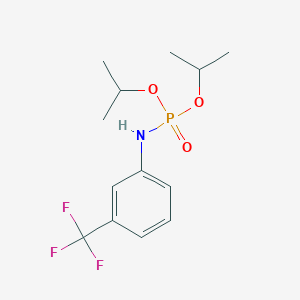
![2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2576104.png)
![4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine](/img/structure/B2576106.png)
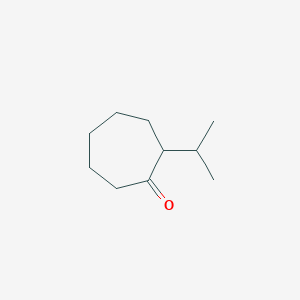
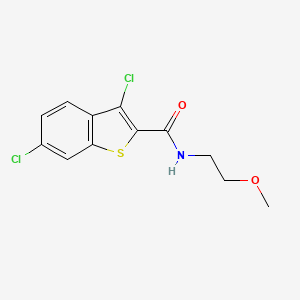

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2576112.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2576113.png)

